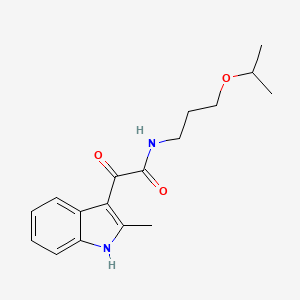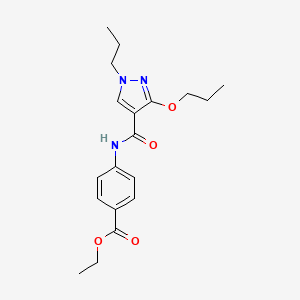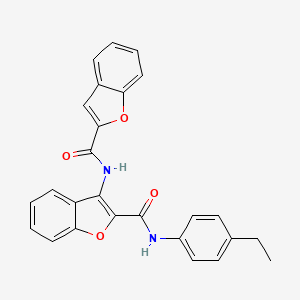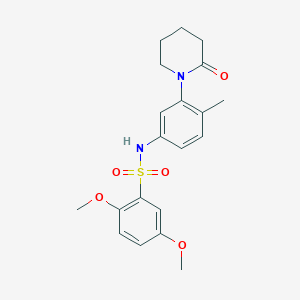
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as IPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPI is a synthetic derivative of indole-2-carboxylic acid and has been found to possess various biological activities, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of IPPI is not yet fully understood. However, it has been suggested that IPPI may exert its biological activities by inhibiting specific enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
IPPI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that IPPI can inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, IPPI has been shown to possess analgesic properties by modulating the activity of specific receptors in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using IPPI in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it a useful tool for studying the structure-activity relationships of various compounds. However, the limitations of using IPPI in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of IPPI. One potential area of research is the development of IPPI-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another area of research is the use of IPPI as a starting material for the synthesis of novel compounds with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of IPPI and its potential applications in various fields.
Synthesis Methods
IPPI can be synthesized using a variety of methods, including the reaction of indole-2-carboxylic acid with isopropyl alcohol and acetic anhydride. This method involves the use of a catalyst such as pyridine and results in the formation of IPPI as a white crystalline solid.
Scientific Research Applications
IPPI has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, IPPI has been found to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)22-10-6-9-18-17(21)16(20)15-12(3)19-14-8-5-4-7-13(14)15/h4-5,7-8,11,19H,6,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPHPBIMAUYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)


![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)
![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)
![[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2786846.png)
![6-[(Cycloheptylamino)sulfonyl]chromen-2-one](/img/structure/B2786848.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)
![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2786853.png)

